1S/C24H24O2P.BF4/c1-2-26-23(25)24(18-19-24)27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;/q+1;-1
. The Canonical SMILES is B-(F)(F)F.CCOC(=O)C1(CC1)P+(C3=CC=CC=C3)C4=CC=CC=C4
. (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula CHBFOP. It is primarily recognized for its role as an intermediate in organic synthesis, particularly in the formation of cyclopropyl derivatives. The compound features a cyclopropyl group linked to a triphenylphosphonium moiety, along with an ethoxycarbonyl substituent and a tetrafluoroborate counterion. The chemical is classified under organophosphorus compounds and has applications in both academic research and industrial processes .
The synthesis of (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate typically involves two main steps:
The synthesis can be performed on both laboratory and industrial scales, with industrial methods often employing continuous flow reactors to enhance efficiency and yield. Automated systems are typically used for reagent addition and product isolation to ensure consistency .
The molecular structure of (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate includes:
(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate is known to undergo various chemical reactions, including:
Common reagents used in reactions involving this compound include:
The mechanism of action for (1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate involves its ability to undergo ring-opening reactions, which facilitate the formation of various products through subsequent reactions such as Wittig reactions. This property is particularly valuable in synthesizing complex organic molecules .
The compound exhibits reactivity typical of phosphonium salts, including ease of nucleophilic attack due to the presence of the positively charged phosphorus atom. Its unique structure allows it to participate in diverse synthetic pathways, making it a versatile building block in organic chemistry.
(1-(Ethoxycarbonyl)cyclopropyl)triphenylphosphonium tetrafluoroborate has several scientific applications:
This compound's unique properties and reactivity make it a valuable tool for chemists engaged in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2